molecular formula C17H16N2O3S B253123 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

Numéro de catalogue B253123
Poids moléculaire: 328.4 g/mol
Clé InChI: NNLRXMJQQNKZFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CTAP is a novel chemical compound that has been synthesized and studied for its potential therapeutic applications. It is a small molecule that belongs to the class of thiophene derivatives. CTAP has been shown to exhibit potent anti-inflammatory and analgesic effects in several preclinical models. Due to its promising pharmacological profile, CTAP has become a subject of interest for researchers in the field of drug discovery.

Mécanisme D'action

The exact mechanism of action of CTAP is not fully understood, but it is believed to act through the modulation of several key signaling pathways involved in inflammation and pain. CTAP has been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators such as prostaglandins and nitric oxide. CTAP has also been shown to modulate the activity of several cytokines and chemokines involved in the inflammatory response, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1).
Biochemical and Physiological Effects
CTAP has been shown to exhibit potent anti-inflammatory and analgesic effects in several preclinical models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and nitric oxide. CTAP has also been shown to reduce the expression of several cytokines and chemokines involved in the inflammatory response. In addition, CTAP has been shown to reduce the activation of several key signaling pathways involved in inflammation and pain, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.

Avantages Et Limitations Des Expériences En Laboratoire

CTAP has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. CTAP has been shown to exhibit potent anti-inflammatory and analgesic effects in several preclinical models, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are also some limitations to the use of CTAP in lab experiments. CTAP has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, CTAP may have off-target effects that could complicate the interpretation of experimental results.

Orientations Futures

For the study of CTAP include investigating its safety and efficacy in clinical trials, exploring its use in combination with other drugs, and further understanding its mechanism of action.

Méthodes De Synthèse

The synthesis of CTAP involves the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 4-methoxyphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product, CTAP. The synthesis of CTAP has been reported in several publications, and the purity and yield of the compound can be optimized by varying the reaction conditions.

Applications De Recherche Scientifique

CTAP has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to exhibit potent anti-inflammatory and analgesic effects in several animal models of pain and inflammation. CTAP has also been investigated for its potential use in the treatment of neuropathic pain, osteoarthritis, and other inflammatory conditions. CTAP has been shown to modulate the activity of several key mediators of inflammation, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Propriétés

Nom du produit

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

Formule moléculaire

C17H16N2O3S

Poids moléculaire

328.4 g/mol

Nom IUPAC

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H16N2O3S/c1-21-11-5-7-12(8-6-11)22-10-16(20)19-17-14(9-18)13-3-2-4-15(13)23-17/h5-8H,2-4,10H2,1H3,(H,19,20)

Clé InChI

NNLRXMJQQNKZFZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

SMILES canonique

COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.